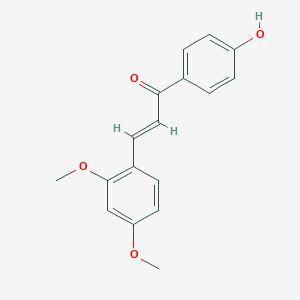

4'-Hydroxy-2,4-dimethoxychalcone

准备方法

合成路线和反应条件: 4'-羟基-2,4-二甲氧基查耳酮的合成可以通过多种方法实现,包括克莱森-施密特缩合反应。 该反应涉及在碱(如氢氧化钠或氢氧化钾)的存在下,4-羟基苯乙酮与2,4-二甲氧基苯甲醛的缩合 . 该反应通常在乙醇或甲醇溶剂中于室温或略微升高的温度下进行。

工业生产方法: 虽然 4'-羟基-2,4-二甲氧基查耳酮的具体工业生产方法尚未得到很好的记录,但一般方法将涉及扩大上述合成路线的规模。 这将包括优化反应条件、使用连续流反应器,并通过重结晶或色谱等纯化技术确保高纯度和高产率。

化学反应分析

反应类型: 4'-羟基-2,4-二甲氧基查耳酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌。

还原: 还原反应可以将查耳酮转化为二氢查耳酮衍生物。

取代: 亲电取代反应可以在芳环上发生。

常见试剂和条件:

氧化: 诸如高锰酸钾或三氧化铬在酸性条件下。

还原: 使用钯碳 (Pd/C) 或硼氢化钠 (NaBH4) 的氢化。

取代: 在路易斯酸催化剂存在下,用溴进行卤化或用氯气进行氯化。

主要产物:

氧化: 形成醌。

还原: 形成二氢查耳酮。

取代: 形成卤代查耳酮。

科学研究应用

Chemical Applications

Synthesis of Bioactive Compounds

4'-Hydroxy-2,4-dimethoxychalcone serves as a precursor for synthesizing other bioactive chalcones and flavonoids. Its unique structure allows for various chemical modifications, facilitating the development of compounds with enhanced biological activities. The Claisen-Schmidt condensation reaction is commonly employed for its synthesis, involving the reaction of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.

Biological Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting the secretion of inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases. Studies have shown that it can modulate pathways involved in inflammation, oxidative stress, and cellular proliferation .

Antimicrobial Activity

The compound has demonstrated promising antibacterial and antifungal properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, its antibacterial activity was assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones .

Anticancer Potential

In vitro studies have indicated that this compound can reduce cell viability in cancer cell lines. It affects cell cycle progression and induces apoptosis through various mechanisms, making it a candidate for anticancer drug development .

Medical Applications

Antimalarial Activity

The compound has exhibited antimalarial properties, making it a potential candidate for developing new antimalarial drugs. Its efficacy against malaria parasites highlights its importance in addressing this global health issue .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a half-life of approximately 1.94 hours and reaches peak concentration (Cmax) of 158 ng/mL when administered orally at a dose of 160 mg/kg in mice. Understanding its pharmacokinetics is essential for optimizing dosage regimens in therapeutic applications.

Industrial Applications

Natural Product Libraries

In the pharmaceutical industry, this compound can be utilized in developing natural product libraries for drug discovery. Its diverse biological activities make it a valuable compound for screening programs aimed at identifying new therapeutic agents .

作用机制

4'-羟基-2,4-二甲氧基查耳酮的作用机制涉及多种途径 :

抗疟疾活性: 通过干扰寄生虫的代谢途径来抑制恶性疟原虫的生长。

抗菌和抗真菌活性: 破坏细菌和真菌的细胞膜完整性,导致细胞死亡。

抗炎活性: 抑制炎症细胞因子的产生,如肿瘤坏死因子-α (TNF-α) 和白介素 (IL-1β, IL-6)。

相似化合物的比较

4'-羟基-2,4-二甲氧基查耳酮可以与其他查耳酮衍生物进行比较,例如 :

4,4'-二羟基-2'-甲氧基查耳酮: 结构相似,但取代模式不同,导致生物活性差异。

2'-羟基-4,4'-二甲氧基查耳酮: 另一种具有独特生物学特性的衍生物。

独特性: 4'-羟基-2,4-二甲氧基查耳酮因其广泛的生物活性及其在龙血树树脂中的天然存在而脱颖而出。 其羟基和甲氧基基团的独特组合使其具有多种药理特性。

生物活性

4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone derivative primarily isolated from the plant Bidens biternata and the red herbal resin of Dracaena cochinchinensis. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the chalcone family, characterized by a basic structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy groups contributes to its bioactivity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it has the highest anticancer activity among the isolated compounds from Bidens biternata, with an LD50 value of 236.7 µg/mL. It induces apoptosis in various cancer cell lines through multiple mechanisms:

- Mitochondrial Pathway : The compound affects mitochondrial membrane potential and regulates pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase in certain cancer cell lines .

2. Anti-inflammatory Properties

This compound possesses potent anti-inflammatory effects. It inhibits the production of inflammatory cytokines and enzymes such as iNOS and COX-2 in LPS-stimulated RAW264.7 macrophages. Notably, it reduced iNOS expression by 83.15% and COX-2 expression by 10.8% at a concentration of 20 μM .

Mechanisms :

- NF-κB Pathway : The compound downregulates NF-κB activation, which is crucial for the expression of various inflammatory mediators .

3. Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against various pathogens:

- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated inhibitory effects against fungi like Candida albicans with MIC values as low as 3.90 μg/mL .

Pharmacokinetics

In pharmacokinetic studies involving ICR mice, this compound showed a half-life (T1/2) of 1.94 hours and a peak concentration (Cmax) of 158 ng/mL after oral administration at a dose of 160 mg/kg.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study focused on its efficacy against triple-negative breast cancer (TNBC) cells indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- Skin Health : Preliminary tests have suggested that derivatives of this chalcone could serve as functional ingredients in cosmeceuticals due to their anti-inflammatory properties without adverse skin reactions .

Data Summary

属性

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEYYODFMSUKGY-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-hydroxy-2,4′-dimethoxychalcone being isolated from Bidens biternata for the first time?

A1: The isolation of 4-hydroxy-2,4′-dimethoxychalcone from Bidens biternata for the first time is significant for several reasons:

- Validation of Traditional Knowledge: Bidens species have a history of ethnomedicinal use. [] This finding supports the traditional use of Bidens biternata for medicinal purposes and highlights the potential of exploring traditional knowledge for discovering new bioactive compounds.

Q2: What is the reported anticancer activity of 4-hydroxy-2,4′-dimethoxychalcone?

A2: The research indicates that 4-hydroxy-2,4′-dimethoxychalcone exhibited the highest anticancer activity among the isolated compounds from Bidens biternata. It demonstrated an LD50 value of 236.7 µg/mL. [] This suggests its potential as a lead compound for developing anticancer therapies, but further research is needed to understand its mechanism of action and efficacy in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。